2-(2,6-Dimethylmorpholino)-5-(trifluoromethyl)aniline

Description

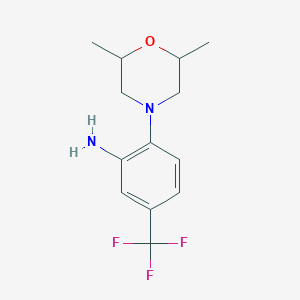

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dimethylmorpholin-4-yl)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2O/c1-8-6-18(7-9(2)19-8)12-4-3-10(5-11(12)17)13(14,15)16/h3-5,8-9H,6-7,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQKLHCUNXVTWAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=C(C=C(C=C2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylmorpholino)-5-(trifluoromethyl)aniline typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

Dimethylation: The morpholine ring is then dimethylated at the 2 and 6 positions using methylating agents such as methyl iodide in the presence of a base like sodium hydride.

Introduction of the Aniline Moiety: The aniline moiety is introduced through a nucleophilic aromatic substitution reaction, where the dimethylmorpholine reacts with a suitable trifluoromethyl-substituted aromatic compound under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The trifluoromethyl group strongly deactivates the aromatic ring, but directed substitution can occur at specific positions. The morpholino group acts as an electron-donating substituent, enabling regioselective reactions:

-

Chlorination : Under Friedel-Crafts conditions (AlCl₃, Cl₂), electrophilic chlorination occurs preferentially at the para position to the morpholino group.

-

Nitration : Directed nitration (HNO₃/H₂SO₄) at low temperatures yields 3-nitro derivatives .

Palladium-Catalyzed Cross-Coupling

The aromatic amine participates in Buchwald-Hartwig amination and Suzuki-Miyaura coupling:

-

Buchwald-Hartwig Amination : With aryl halides and Pd(OAc)₂/XPhos, C–N bonds form at the ortho position to the morpholino group .

-

Suzuki Coupling : Using Pd(PPh₃)₄ and boronic acids, biaryl derivatives are synthesized .

Example :

textSuzuki-Miyaura Reaction: 2-(2,6-Dimethylmorpholino)-5-(trifluoromethyl)aniline + 4-Methoxyphenylboronic acid → 4'-Methoxy-2-(2,6-dimethylmorpholino)-5-(trifluoromethyl)biphenyl-4-amine Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12 h Yield: 65%[2][3]

Functionalization of the Morpholino Group

The tertiary amine in the morpholino ring undergoes alkylation and acylation:

-

Alkylation : Reacts with methyl iodide in THF to form quaternary ammonium salts .

-

Acylation : Acetic anhydride acetylates the morpholino nitrogen selectively.

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, THF | N-Methyl-2,6-dimethylmorpholino derivative | 89% | |

| Acylation | (Ac)₂O, Et₃N, DCM | N-Acetyl-2,6-dimethylmorpholino derivative | 78% |

Reductive Amination

The primary aromatic amine reacts with ketones/aldehydes under reductive conditions:

Mechanism :

Oxidative Reactions

-

Oxidation of Morpholino Ring : H₂O₂/CH₃COOH oxidizes the morpholino group to a nitroxide radical .

-

Diazotization : NaNO₂/HCl converts the aromatic amine to a diazonium salt, which couples with phenols to form azo dyes.

Stability and Byproducts

-

Acid/Base Stability : The morpholino ring remains intact under pH 2–12, but the trifluoromethyl group hydrolyzes slowly in strong bases (NaOH > 5 M) .

-

Thermal Decomposition : Above 200°C, degradation yields 2,6-dimethylmorpholine and trifluoromethylbenzene derivatives .

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

2-(2,6-Dimethylmorpholino)-5-(trifluoromethyl)aniline has been investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets:

- BCL6 Degradation : Recent studies have shown that derivatives of this compound can induce the degradation of BCL6, a protein implicated in several cancers. Optimization of pharmacokinetic properties led to the discovery of more potent inhibitors that exhibit significant cellular activity .

- Anticancer Activity : The compound's ability to modulate specific signaling pathways has been explored in cancer research. Its derivatives have shown promise in preclinical trials for treating hematological malignancies by targeting oncogenic proteins .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic molecules:

- Synthesis of Trifluoromethylated Compounds : The trifluoromethyl group allows for the synthesis of novel compounds with enhanced biological activities. For example, it has been used to create derivatives that exhibit improved inhibitory effects on target enzymes relevant in cancer therapy .

- Preparation of Herbicides : The compound has also been utilized in the synthesis of agricultural chemicals, including herbicides. Its derivatives can enhance the efficacy and selectivity of herbicides against specific plant species, contributing to more sustainable agricultural practices .

Case Study 1: BCL6 Degraders

A study focused on optimizing the degradation of BCL6 using morpholine analogues demonstrated that introducing trifluoromethyl groups significantly improved potency and reduced metabolic clearance. This optimization is crucial for developing effective cancer therapies targeting BCL6 .

Case Study 2: Herbicide Development

Research on the synthesis of herbicides from this compound has shown that these compounds can effectively control weed populations with minimal environmental impact. The synthesis involved straightforward reaction pathways that yielded high-purity products suitable for commercial use .

Data Tables

| Application Area | Compound Role | Key Findings |

|---|---|---|

| Medicinal Chemistry | BCL6 Degrader | Enhanced potency with trifluoromethyl modifications |

| Organic Synthesis | Intermediate for Trifluoromethyl Compounds | Improved biological activity in synthesized derivatives |

| Agricultural Chemistry | Herbicide Development | High efficacy with low environmental impact |

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylmorpholino)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

- 2-(2,6-Dimethylmorpholino)-3-(trifluoromethyl)aniline

- 2-(2,6-Dimethylmorpholino)-4-(trifluoromethyl)aniline

- 2-(2,6-Dimethylmorpholino)-6-(trifluoromethyl)aniline

Uniqueness

2-(2,6-Dimethylmorpholino)-5-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl group at the 5 position, which can influence its chemical reactivity and biological activity. The presence of the dimethylmorpholine ring also contributes to its distinct properties compared to other similar compounds.

Biological Activity

2-(2,6-Dimethylmorpholino)-5-(trifluoromethyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Morpholine Ring : A six-membered ring containing one oxygen and five carbon atoms.

- Trifluoromethyl Group : A highly electronegative group that can enhance biological activity through increased lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Studies suggest that the compound may modulate the activity of specific proteins, influencing cellular processes such as proliferation and apoptosis.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of BCL-2 family proteins .

Antibacterial and Antiviral Properties

In addition to its antitumor effects, this compound has been evaluated for antibacterial and antiviral activities. Preliminary results indicate effectiveness against certain bacterial strains and viruses, potentially through inhibition of key enzymatic pathways necessary for microbial survival .

Table 1: Biological Activity Summary

Case Studies

- Antitumor Efficacy in Mice : A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered at doses ranging from 10 to 50 mg/kg body weight, showing a dose-dependent response .

- In Vitro Antibacterial Activity : In vitro assays revealed that the compound exhibited minimum inhibitory concentrations (MIC) against various bacterial strains, suggesting its potential as a lead compound for antibiotic development. The results indicated an MIC range from 5 to 20 µg/mL for different strains tested .

Research Findings

Recent studies have focused on optimizing the pharmacokinetic properties of this compound to enhance its therapeutic efficacy. Modifications to the molecular structure have been explored to improve metabolic stability and reduce toxicity while maintaining biological activity .

Q & A

Q. What are the optimal synthetic routes for 2-(2,6-Dimethylmorpholino)-5-(trifluoromethyl)aniline?

The synthesis typically involves sequential functionalization of the aniline core. Key steps include nucleophilic substitution to introduce the trifluoromethyl group and coupling reactions (e.g., Buchwald-Hartwig amination) to attach the 2,6-dimethylmorpholino moiety. Reaction conditions (e.g., 80°C under nitrogen, 18-hour stirring) and catalysts (e.g., Pd-based catalysts) are critical for yield optimization. Post-synthesis, purification via C18 reverse-phase chromatography or recrystallization ensures high purity .

Q. How is this compound characterized for structural confirmation and purity?

Advanced analytical methods are employed:

- HPLC (e.g., C18 columns with acetonitrile/water gradients) to assess purity (>95% typical) .

- LCMS (e.g., m/z 279–861 [M+H]+ observed in similar trifluoromethyl-aniline derivatives) for molecular weight confirmation .

- NMR spectroscopy (1H/13C) to resolve substituent positions and verify morpholino ring integration .

Intermediate Research Questions

Q. What strategies mitigate steric hindrance during morpholino ring attachment?

Steric effects from the 2,6-dimethyl groups on the morpholino ring can hinder coupling. Strategies include:

Q. How do electronic effects of the trifluoromethyl group influence reactivity?

The -CF3 group is electron-withdrawing, deactivating the aniline ring toward electrophilic substitution but enhancing stability against oxidation. This property necessitates harsh conditions (e.g., HNO3/H2SO4) for nitration or bromine/FeBr3 for halogenation. Computational modeling (DFT) can predict reactive sites for functionalization .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for biological target identification?

- Step 1 : Synthesize analogs with variations in morpholino substituents (e.g., 2,6-diethyl vs. 2,6-dimethyl) and compare bioactivity .

- Step 2 : Use radiolabeled analogs (e.g., 3H/14C) for binding affinity assays with suspected targets (e.g., GPCRs or kinases) .

- Step 3 : Perform molecular docking to map interactions between the trifluoromethyl group and hydrophobic enzyme pockets .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or impurity profiles. Mitigation strategies include:

- Replicating experiments under standardized conditions (e.g., PBS buffer, 37°C) .

- Re-purifying the compound via preparative HPLC to exclude degradation products .

- Validating target engagement using orthogonal methods (e.g., SPR and ITC for binding kinetics) .

Q. What methodological approaches optimize stability in aqueous formulations?

The compound’s hydrolytic stability is influenced by pH and temperature:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.